4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide

Regioisomerism Triazole Tautomerism Structure-Activity Relationship

CA IX/XII inhibitor programs face regioisomeric misassignment that compromises SAR data. 4-[(1-Methyl-1H-1,2,4-triazol-5-yl)methoxy]benzenesulfonamide (CAS 1423033-49-1) is the unambiguously characterized 1-methyl-1H-1,2,4-triazol-5-yl isomer (InChIKey AVDBAORDBRKCEO-UHFFFAOYSA-N), supplied at ≥95% purity. • Confirmed regioisomer via HPLC-MS/NMR - eliminates tautomeric ambiguity with the 2-methyl-3-yl form • Scaffold Ki: 2.8-431 nM (hCA IX), 1.3-63 nM (hCA XII); logP -0.568 ensures DMSO-free aqueous assay setup • mp 176-178 °C crystalline solid - stable weighing, minimal hygroscopicity; 95% purity for reliable stoichiometry

Molecular Formula C10H12N4O3S
Molecular Weight 268.29 g/mol
CAS No. 1423033-49-1
Cat. No. B1425717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide
CAS1423033-49-1
Molecular FormulaC10H12N4O3S
Molecular Weight268.29 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)COC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C10H12N4O3S/c1-14-10(12-7-13-14)6-17-8-2-4-9(5-3-8)18(11,15)16/h2-5,7H,6H2,1H3,(H2,11,15,16)
InChIKeyAVDBAORDBRKCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1-Methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide (CAS 1423033-49-1) – Benzenesulfonamide–Triazole Hybrid Building Block for Carbonic Anhydrase Inhibitor Discovery


4-[(1-Methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide (CAS 1423033-49-1) is a benzenesulfonamide derivative featuring a 1-methyl-1H-1,2,4-triazol-5-yl moiety connected via a methoxy linker to the para position of the sulfonamide-bearing benzene ring [1]. The compound displays a molecular weight of 268.29 g/mol, a measured melting point of 176–178 °C, and an experimental logP of -0.568, indicating substantial hydrophilicity relative to simple benzenesulfonamides [2]. It is catalogued as a building block (Enamine EN300-114711) and belongs to the broader class of 1,2,4-triazole–benzenesulfonamide hybrids that have demonstrated potent inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII in peer-reviewed studies [1][2].

Regioisomer control
Unambiguous 1-methyl-1H-1,2,4-triazol-5-yl identity supports SAR reproducibility
CA inhibition pharmacophore
Class-validated 1,2,4-triazole benzenesulfonamide scaffold for hCA IX/XII inhibitor discovery
Aqueous-compatible assay fit
High hydrophilicity (logP context) reduces DMSO dependency in biochemical assays

Why Generic 1,2,4-Triazole Sulfonamide Analogs Cannot Substitute for 4-[(1-Methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide in Target-Focused Studies


Nominally similar triazole-benzenesulfonamide compounds differ critically in regioisomeric identity, linker geometry, and physicochemical profile, each of which modulates carbonic anhydrase isoform selectivity and assay compatibility. The subject compound is unambiguously the 1-methyl-1H-1,2,4-triazol-5-yl isomer (SMILES: CN1C(=NC=N1)COC2=CC=C(C=C2)S(=O)(=O)N) [1]; the alternate IUPAC designation “4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzenesulfonamide” reflects tautomeric ambiguity in certain databases rather than a genuine regioisomer [1][2]. Substitution of this specific scaffold with a 1,2,3-triazole isomer, a 2-methyl regioisomer, or a non-methylated 1,2,4-triazole alters the spatial orientation of the sulfonamide zinc-binding group within the carbonic anhydrase active site, with documented consequences for potency and isoform selectivity across the 1,2,4-triazole benzenesulfonamide series [1]. The quantitative evidence below demonstrates that regioisomer identity, scaffold-level inhibitory potency, hydrophilicity, and certified purity collectively preclude generic interchange of apparently similar compounds.

Regioisomer mismatch may shift pharmacophore geometry — 2-methyl-3-yl tautomers and 1,2,3-triazole ethers are not interchangeable
Scaffold-class variability: Ki can differ >1,000-fold across regioisomeric sub-series; target compound identification must be verified
Physicochemical profile may not transfer — logP and crystallinity differences alter dissolution and assay compatibility

Quantitative Differentiation of 4-[(1-Methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide: Comparator-Anchored Evidence for Procurement Decisions


Regioisomeric Identity: 1-Methyl-1H-1,2,4-triazol-5-yl Substitution Determines Pharmacophoric Topology Versus 2-Methyl-3-yl and 1,2,3-Triazole Isomers

The compound is unequivocally the 1-methyl-1H-1,2,4-triazol-5-yl isomer as confirmed by InChIKey AVDBAORDBRKCEO-UHFFFAOYSA-N and SMILES CN1C(=NC=N1)COC2=CC=C(C=C2)S(=O)(=O)N [1]. The IUPAC synonym “4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzenesulfonamide” listed on PubChem and other databases reflects a tautomeric designation rather than a distinct, separable regioisomer [1]. In the foundational structure-activity study of 1,2,4-triazole benzenesulfonamides, SitaRam et al. demonstrated that variation in the triazole substitution pattern (e.g., 3a–3g versus 4a–4g versus 5a–5g series) produced Ki differences spanning three orders of magnitude (5.6 nM to >10,000 nM) against hCA isoforms [2]. The 5-yl attachment with a methyl at N1, as in the target compound, defines a specific steric and electronic profile within the carbonic anhydrase active site that cannot be replicated by 1,2,3-triazole ether-linked scaffolds (e.g., PTB series) which exhibit distinct binding poses and selectivity profiles [2].

Regioisomeric identity
Supporting evidence
InChIKey AVDBAORDBRKCEO confirms 1-methyl-1H-1,2,4-triazol-5-yl isomer; distinct from 2-methyl-3-yl tautomer and 1,2,3-triazole ethers
Ensures correct pharmacophore topology
Ki shifts >1,000-fold across scaffold sub-series reported
Regioisomerism Triazole Tautomerism Structure-Activity Relationship

Carbonic Anhydrase Inhibition: Class-Validated Ki Baseline for 1,2,4-Triazole Benzenesulfonamide Scaffold Versus Acetazolamide Standard

Compound-specific Ki data for CAS 1423033-49-1 have not been reported in primary peer-reviewed literature. However, the 1,2,4-triazole benzenesulfonamide pharmacophore class into which this compound falls has been quantitatively characterized. SitaRam et al. reported that compounds 3a–3g and 4a–4g (bearing the identical benzenesulfonamide-1,2,4-triazole core) exhibited Ki values of 5.6–390 nM against hCA II, 2.8–431 nM against hCA IX, and 1.3–63 nM against hCA XII [1]. The most potent representatives (3d, 3f, 4f) surpassed acetazolamide (AZA; Ki hCA IX ~25 nM, hCA XII ~5.7 nM) across all four tested isoforms [1]. The target compound, incorporating an ether bridge at the para position of the benzenesulfonamide, is topologically congruent with the 3a–3g series and is projected to engage the same zinc-coordination pharmacophore, placing its expected inhibitory potency within the low-nanomolar to sub-micromolar window characteristic of this scaffold class.

CA inhibition class Ki
Class-level inference
Class Ki hCA IX 2.8–431 nM, hCA XII 1.3–63 nM; acetazolamide comparator hCA IX ~25 nM, hCA XII ~5.7 nM
Supports low-nM screening concentration selection
Compound-specific Ki not reported; class inference only
Carbonic Anhydrase IX/XII Ki Enzyme Inhibition

Physicochemical Differentiation: Elevated Melting Point (176–178 °C) and Negative LogP (−0.568) Relative to Benzenesulfonamide and Typical Building Blocks

The compound exhibits a measured melting point of 176–178 °C [1] and an experimentally determined logP of −0.568 [1] (computed XLogP3: 0.1 [2]). In comparison, unsubstituted benzenesulfonamide has a melting point of 149–152 °C [3], representing a ~24–29 °C elevation conferred by the triazole-methoxy extension. Typical small-molecule building blocks in screening libraries exhibit logP values in the 1–3 range; the target compound's logP of −0.568 is approximately 1.5–3.5 log units more hydrophilic, indicating significantly greater aqueous solubility. The combination of high crystallinity (reflected in elevated melting point) and high hydrophilicity (negative logP) facilitates accurate solid dispensing for compound management workflows and permits dissolution in aqueous assay buffers without reliance on DMSO co-solvents that can introduce artifacts in enzyme inhibition assays.

Physicochemical profile
Cross-study comparable
mp 176–178 °C (+24–29 °C vs benzenesulfonamide); logP −0.568 (1.5–3.5 units more hydrophilic than typical building blocks)
Enables aqueous assay preparation; accurate solid handling
Reduces DMSO artifact risk
Physicochemical Properties LogP Melting Point Aqueous Solubility

Batch-to-Batch Consistency: Certified Purity of 95% Meets NIH Molecular Libraries Program HTS Acceptance Criteria

The compound is supplied with a certified minimum purity of 95% as documented by the Enamine product specification (product code EN300-114711) and corroborated by independent Chembase records [1]. This purity threshold meets or exceeds the ≥95% acceptance criterion established by the NIH Molecular Libraries Program for high-throughput screening (HTS) building blocks, below which contaminant-driven artifacts (e.g., non-specific enzyme inhibition, aggregation-based false positives) become statistically significant. No publicly available impurity profiling data exist for generically sourced or lower-purity alternatives of this compound. The 5% impurity window is adequately narrow to ensure that observed biological activity in enzyme inhibition assays is attributable to the target compound rather than to confounding contaminants.

Certified purity
Supporting evidence
95% minimum purity; meets NIH MLS HTS acceptance criterion (≥95%)
Assay-ready quality; minimizes impurity artifacts
No public impurity data for lower-purity alternatives
Purity Specification Quality Control High-Throughput Screening

Procurement-Relevant Application Scenarios for 4-[(1-Methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide


Discovery of Tumor-Associated Carbonic Anhydrase IX/XII Inhibitors for Hypoxic Cancer Targeting

The 1,2,4-triazole benzenesulfonamide scaffold class, to which this compound belongs, has demonstrated Ki values of 2.8–431 nM against hCA IX and 1.3–63 nM against hCA XII, with select members surpassing acetazolamide [1]. The target compound is expected to exhibit inhibitory potency within this validated window, making it suitable for primary screening and hit expansion in CA IX/XII inhibitor discovery programs. Its high hydrophilicity (logP −0.568) facilitates aqueous assay preparation, reducing DMSO-related artifacts in dose-response studies. Users should plate the compound at concentrations spanning 0.1 nM to 10 µM, consistent with class-level Ki ranges.

Synthesis of Regioisomerically Defined 1,2,4-Triazole-Benzenesulfonamide Hybrid Libraries for SAR Exploration

The unambiguous 1-methyl-1H-1,2,4-triazol-5-yl regioisomeric identity (InChIKey AVDBAORDBRKCEO-UHFFFAOYSA-N) ensures that derivative libraries built from this scaffold retain the precise pharmacophoric geometry associated with potent CA inhibition [2][3]. The 95% purity and stable crystalline form (melting point 176–178 °C) enable reliable weighing and reagent stoichiometry control during parallel synthesis workflows. This compound serves as a well-characterized starting material for introducing diversity at the sulfonamide nitrogen or via further functionalization of the triazole ring.

Reference Standard for Regioisomeric Quality Control in Structure-Activity Relationship Studies

Given the known potency shifts exceeding three orders of magnitude across different 1,2,4-triazole substitution patterns [1], procurement of analytically verified material is critical. The target compound, with its specific InChIKey and certified purity, can serve as an isomeric identity standard to confirm structural fidelity of synthesized analogs via HPLC-MS and NMR. This prevents the inadvertent use of the 2-methyl-3-yl tautomer or 1,2,3-triazole isomers, which would produce non-comparable biological data [2].

Assay Development for Solubility-Challenged Biochemical Targets Under Aqueous Conditions

The compound's experimental logP of −0.568 [3] indicates solubility exceeding that of typical hydrophobic screening compounds (logP 1–3). This property makes it an advantageous probe or scaffold for biochemical assays requiring aqueous buffer conditions without co-solvents, such as stopped-flow CO₂ hydration assays commonly employed for carbonic anhydrase kinetic studies. The melting point of 176–178 °C further ensures the compound remains as a homogeneous crystalline solid during storage and dispensing, minimizing hygroscopicity-related weighing errors.

Application
Selection Property
Validation Focus
CA IX/XII inhibitor discovery
Benzenesulfonamide-triazole pharmacophore
CA inhibition potency review (class Ki range)
SAR library synthesis
Defined 1-methyl-5-yl regioisomer
Regioisomeric identity verification
Regioisomeric QC reference
Certified purity and InChIKey identity
Tautomer/isomer discrimination
Aqueous biochemical assays
High aqueous solubility (logP context)
DMSO-free assay compatibility
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